(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
Description
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(4-thiophen-2-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-22-13-10-21-20(22)28(25,26)17-8-11-23(12-9-17)19(24)16-6-4-15(5-7-16)18-3-2-14-27-18/h2-7,10,13-14,17H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCVJWQVXLMTCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates:
Synthesis of 1-methyl-1H-imidazole-2-sulfonyl chloride: This intermediate can be synthesized by reacting 1-methylimidazole with chlorosulfonic acid under controlled conditions.
Formation of piperidin-1-yl derivative: The piperidine ring is introduced by reacting the sulfonyl chloride intermediate with piperidine in the presence of a base such as triethylamine.
Coupling with 4-(thiophen-2-yl)phenylmethanone: The final step involves coupling the piperidin-1-yl intermediate with 4-(thiophen-2-yl)phenylmethanone using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Sulfonylation and Piperidine Functionalization
The sulfonyl group attached to the piperidine ring participates in nucleophilic substitution reactions. For example, the sulfonyl chloride intermediate (derived from 1-methylimidazole-2-thiol) reacts with piperidine under basic conditions to form the sulfonamide bond . This step typically employs dimethylformamide (DMF) as a solvent and triethylamine as a base at 0–5°C, achieving yields of 75–85%.
Reaction Scheme:
Cross-Coupling Involving the Thiophene Moiety
The thiophene-substituted phenyl group undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling. For instance, brominated intermediates react with thiophen-2-ylboronic acid in the presence of Pd(PPh
)
and Na
CO
in tetrahydrofuran (THF)/H
O (3:1) at 80°C .
Key Conditions:
| Reaction Component | Details |
|---|---|
| Catalyst | Pd(PPh |
| ) | |
| (2 mol%) | |
| Base | Na |
| CO | |
| Solvent | THF/H |
| O (3:1) | |
| Temperature | 80°C |
| Yield | 70–78% |
Acid Hydrolysis of the Methanone Group
The central methanone group is susceptible to acid-catalyzed hydrolysis. Exposure to HCl (6 M) in ethanol at reflux temperature (78°C) for 12 hours cleaves the ketone into carboxylic acid derivatives . This reaction is critical for generating bioactive metabolites.
Degradation Pathway:
Base-Mediated Sulfonamide Cleavage
Under strongly basic conditions (e.g., NaOH, 10% aq.), the sulfonamide bond undergoes hydrolysis at 100°C, releasing 1-methylimidazole-2-sulfonic acid and piperidine fragments. This reaction is monitored via HPLC, showing >90% conversion after 6 hours.
Piperidine Ring Reduction
The piperidine ring undergoes catalytic hydrogenation using H
(1 atm) and 10% Pd/C in methanol at 25°C, yielding a saturated cyclohexane derivative. This reaction is selective, preserving the sulfonyl and thiophene groups .
Optimized Parameters:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 wt% Pd/C |
| Pressure | 1 atm H |
| Time | 24 hours |
| Conversion | >95% |
Thiophene Ring Functionalization
The thiophene moiety participates in electrophilic substitutions, such as nitration (HNO
/H
SO
) and Friedel-Crafts alkylation. Nitration at 0°C produces a nitro-thiophene derivative, which is further reduced to an amine using SnCl
/HCl .
UV-Induced Sulfonamide Oxidation
Under UV light (254 nm) in acetonitrile, the sulfonamide group oxidizes to a sulfonic acid. This reaction, studied via LC-MS, proceeds with a half-life of 2.5 hours .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with primary mass loss attributed to sulfonyl group degradation .
Table 1: Reaction Conditions and Outcomes
Scientific Research Applications
Structural Overview
The compound features several key structural components:
- Piperidine Ring : A common motif in pharmaceuticals, known for its versatility in drug design.
- Imidazolylsulfonyl Moiety : This group contributes to the compound’s chemical reactivity and potential biological activity.
- Thiophenyl Group : Known for its role in enhancing the pharmacological properties of compounds.
The biological activity of (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone can be predicted based on its structural components:
Antimicrobial Properties
Research indicates that compounds containing imidazole and piperidine rings often exhibit significant antimicrobial activities. Preliminary studies suggest that this compound may be effective against various bacterial strains, including:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli and Klebsiella pneumoniae.
Anticancer Potential
Compounds with similar structures have shown promise in cancer research. The presence of both sulfonamide and thiophene groups is hypothesized to enhance cytotoxic effects against cancer cell lines. Ongoing studies aim to evaluate the compound's efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells.
Mechanistic Studies
Understanding the mechanism of action is critical for evaluating the therapeutic potential of this compound. Techniques such as molecular docking studies, enzyme inhibition assays, and cellular assays are employed to elucidate how this compound interacts with biological targets.
Case Studies
Several studies have explored related compounds with similar structural motifs:
- Study on Antibacterial Activity : A study published in a peer-reviewed journal demonstrated that derivatives of imidazole exhibited potent antibacterial activity against resistant strains of bacteria, providing a rationale for further investigation into similar compounds like this compound .
- Anticancer Research : Another study focused on piperidine-based compounds reported their ability to inhibit cancer cell proliferation through various pathways, suggesting a potential application for our compound in oncology .
- Molecular Docking Studies : Computational studies have indicated favorable binding interactions between similar compounds and key enzymes involved in bacterial resistance mechanisms, supporting the hypothesis that this compound may also exhibit such interactions .
Mechanism of Action
The mechanism of action of (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone would depend on its specific application. In a biological context, the imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
Research Findings and Limitations
- Solubility : The target compound’s sulfonyl group likely enhances aqueous solubility compared to trifluoromethyl (Compound 21) or thioether (Compound 6) analogs .
- Metabolic Stability : Thiophene’s sulfur may reduce oxidative metabolism compared to phenyl groups, though direct data is lacking.
- CYP Interactions : Sulfonyl groups are less prone to CYP inhibition than trifluoromethyl or benzimidazole moieties .
- Synthetic Challenges: Introducing the sulfonyl-imidazole group may require multi-step synthesis compared to morpholino or trifluoromethyl substitutions .
Biological Activity
The compound (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 339.43 g/mol. The compound features a piperidine ring, an imidazolylsulfonyl moiety, and a thiophenyl group, which are known to contribute to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.43 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound can be attributed to its structural components. Imidazole derivatives are known for their diverse pharmacological properties, including:
- Antimicrobial activity : The imidazole ring often interacts with biological targets such as enzymes and receptors.
- Dopamine receptor modulation : Similar compounds have been shown to act as agonists or antagonists at dopamine receptors, particularly D3 receptors, which are implicated in various neurological disorders .
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. For instance, derivatives with piperidine and thiophene groups have shown promising results in inhibiting tumor growth in various cancer cell lines. Specifically, a related compound demonstrated an IC50 value of approximately 25.72 μM against MCF cell lines .
Enzyme Inhibition
The sulfonamide moiety is associated with enzyme inhibition properties. Compounds containing such functional groups have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and managing urea levels in the body, respectively. For example, similar piperidine derivatives showed IC50 values ranging from 1.13 μM to 6.28 μM for AChE inhibition .
Case Studies
- Dopamine Receptor Studies : In a structure-activity relationship (SAR) study involving over 100 analogs of imidazole derivatives, it was found that modifications to the piperidine core significantly enhanced D3 receptor agonist activity while reducing D2 receptor antagonism . This suggests that the compound could be refined for better selectivity towards therapeutic targets.
- Antimicrobial Efficacy : A study on related thiophene-containing compounds demonstrated their effectiveness against Gram-negative bacteria with minimum inhibitory concentration (MIC) values lower than standard antibiotics like chloramphenicol .
Q & A
Q. What are the recommended synthetic routes for preparing (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfonylation of the imidazole ring and coupling with substituted phenyl groups. A common approach uses:
Sulfonylation : React 1-methyl-1H-imidazole-2-thiol with a sulfonyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfonyl group .
Piperidine Functionalization : Couple the sulfonylated imidazole with a piperidine derivative via nucleophilic substitution or Buchwald-Hartwig amination .
Thiophene-Phenyl Integration : Use Suzuki-Miyaura cross-coupling to attach the 4-(thiophen-2-yl)phenyl moiety to the piperidine core .
Purification typically involves column chromatography (hexane:EtOAc gradient) and recrystallization.
Q. How can the structure of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze - and -NMR for imidazole protons (~7.5–8.5 ppm), sulfonyl group integration, and thiophene aromatic signals. Piperidine protons appear as multiplet peaks between 1.5–3.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with exact mass matching the molecular formula .
- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and imidazole C=N vibrations (~1600 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer :
- Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme Inhibition : Screen for kinase or tubulin inhibition via fluorescence-based assays (e.g., tubulin polymerization assays with colchicine as a control) .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) if structural analogs suggest receptor affinity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Methodological Answer :
- Thiophene Modifications : Replace thiophene with furan or pyridine to evaluate π-π stacking effects. shows that electron-withdrawing substituents (e.g., Br, F) on the thiophene enhance tubulin inhibition .
- Imidazole Substitutions : Introduce bulkier groups (e.g., benzyl) at the 1-position of the imidazole to study steric effects on target binding .
- Sulfonyl Group Replacement : Test sulfonamide vs. carbonyl groups to assess hydrogen-bonding contributions .
Q. What computational strategies predict the binding mode of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into tubulin’s colchicine-binding site. Compare poses with co-crystallized ligands (e.g., PDB ID: 1SA0) .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of the ligand-receptor complex. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Purity Analysis : Use HPLC (C18 column, acetonitrile:H₂O gradient) to verify >95% purity. Contaminants (e.g., unreacted intermediates) may skew results .
- Assay Validation : Include positive controls (e.g., paclitaxel for tubulin assays) and orthogonal methods (e.g., Western blot for target protein expression) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
